molecular formula C18H24ClNO4 B14787731 4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride

4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride

Cat. No.: B14787731
M. Wt: 353.8 g/mol
InChI Key: ATBUNPBAFFCFKY-UHFFFAOYSA-N
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Description

Arbutamine Hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used as a cardiac stimulant to elicit acute cardiovascular responses similar to those produced by exercise. This compound is particularly useful in diagnosing the presence or absence of coronary artery disease in patients who cannot exercise adequately .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arbutamine Hydrochloride involves the reaction of 4-hydroxyphenylbutylamine with 3,4-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the correct formation of the catecholamine structure .

Industrial Production Methods: Industrial production of Arbutamine Hydrochloride involves large-scale synthesis using automated and computer-controlled systems to maintain consistency and purity. The process includes multiple purification steps such as crystallization and filtration to achieve the pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions: Arbutamine Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Arbutamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This stimulation leads to an increase in heart rate (chronotropic effect) and an increase in the force of cardiac contraction (inotropic effect). These actions mimic the effects of exercise, thereby increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .

Comparison with Similar Compounds

Uniqueness: Arbutamine Hydrochloride is unique in its balanced beta-adrenergic receptor activity, providing cardiac stress with a lower degree of hypotension compared to other catecholamines like isoproterenol. This makes it particularly useful in diagnostic settings where controlled cardiac stress is required .

Properties

Molecular Formula

C18H24ClNO4

Molecular Weight

353.8 g/mol

IUPAC Name

4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H

InChI Key

ATBUNPBAFFCFKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl

Origin of Product

United States

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